molecular formula C19H21N3O2 B11990675 N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide CAS No. 303084-05-1

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide

Cat. No.: B11990675
CAS No.: 303084-05-1
M. Wt: 323.4 g/mol
InChI Key: KLPPGYLEQLXVAV-RCCKNPSSSA-N
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Description

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a hydrazine moiety coupled with a pyrazole ring, making it a significant molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method includes the condensation of 3-methylphenylhydrazine with 4-oxo-4-(2-(1-phenylethylidene)butanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide stands out due to its specific substitution pattern on the phenyl ring and the presence of a hydrazine moiety. These structural features contribute to its unique pharmacological properties and make it a valuable compound for further research and development.

Properties

CAS No.

303084-05-1

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-1-phenylethylideneamino]butanediamide

InChI

InChI=1S/C19H21N3O2/c1-14-7-6-10-17(13-14)20-18(23)11-12-19(24)22-21-15(2)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,20,23)(H,22,24)/b21-15+

InChI Key

KLPPGYLEQLXVAV-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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